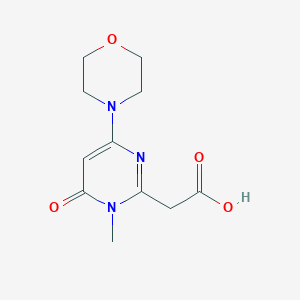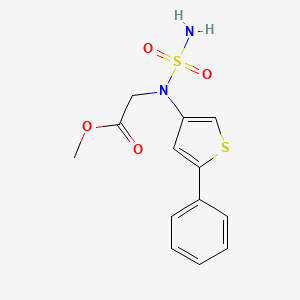
Methyl 2-((5-phenylthiophen-3-yl)(sulfamoyl)amino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(5-phenylthiophen-3-yl)-sulfamoylamino]acetate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in various synthetic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(5-phenylthiophen-3-yl)-sulfamoylamino]acetate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a phenylboronic acid reacts with a halogenated thiophene in the presence of a palladium catalyst.
Sulfamoylation: The sulfamoyl group is introduced by reacting the thiophene derivative with sulfamoyl chloride under basic conditions.
Esterification: Finally, the ester group is introduced by reacting the sulfamoylated thiophene with methyl chloroacetate in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Bromine, nitric acid.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiophenes.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(5-phenylthiophen-3-yl)-sulfamoylamino]acetate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active molecules, including potential anti-inflammatory and anticancer agents.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Wirkmechanismus
The mechanism of action of methyl 2-[(5-phenylthiophen-3-yl)-sulfamoylamino]acetate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The sulfamoyl group can form hydrogen bonds with target proteins, while the thiophene ring can participate in π-π interactions, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-[(5-phenylthiophen-2-yl)-sulfamoylamino]acetate
- Methyl 2-[(5-phenylfuran-3-yl)-sulfamoylamino]acetate
- Methyl 2-[(5-phenylpyrrole-3-yl)-sulfamoylamino]acetate
Comparison:
- Structural Differences: The position of the phenyl group on the thiophene ring can influence the compound’s reactivity and biological activity. For example, the 2-position substitution may result in different electronic properties compared to the 3-position substitution.
- Biological Activity: The presence of different heterocycles (thiophene, furan, pyrrole) can lead to variations in biological activity, as each heterocycle interacts differently with biological targets.
- Synthetic Accessibility: The ease of synthesis and availability of starting materials can also vary among these compounds, affecting their practical applications in research and industry.
Eigenschaften
Molekularformel |
C13H14N2O4S2 |
|---|---|
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
methyl 2-[(5-phenylthiophen-3-yl)-sulfamoylamino]acetate |
InChI |
InChI=1S/C13H14N2O4S2/c1-19-13(16)8-15(21(14,17)18)11-7-12(20-9-11)10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H2,14,17,18) |
InChI-Schlüssel |
GFSZMVVLFCBTHY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CN(C1=CSC(=C1)C2=CC=CC=C2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


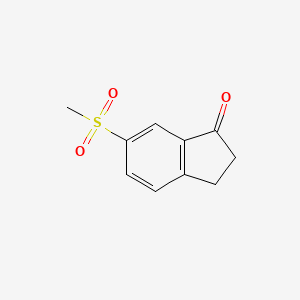
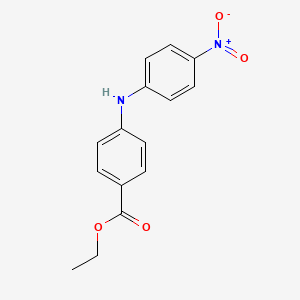


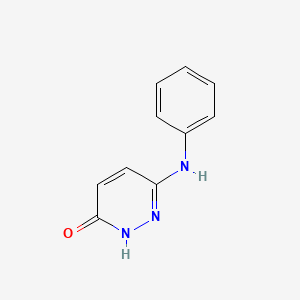
![N-[(3-chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B13876239.png)
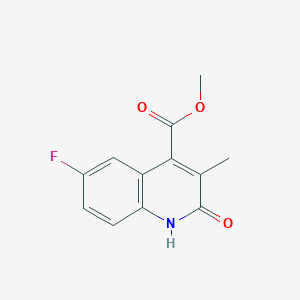

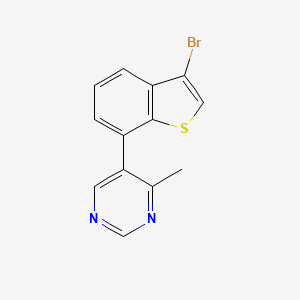
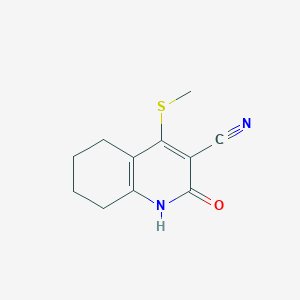

![3-[(5-tert-Butyl-1,2-oxazol-3-yl)amino]-3-oxopropanoic acid](/img/structure/B13876262.png)
